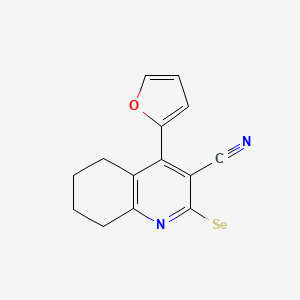![molecular formula C10H11ClN4O B12901691 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine CAS No. 89099-89-8](/img/structure/B12901691.png)
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,2-a]pyrimidine core with a chlorine substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloroimidazo[1,2-a]pyrimidine with morpholine in the presence of a suitable base and solvent . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the 5-position, while oxidation and reduction reactions can lead to changes in the functional groups attached to the core structure .
Applications De Recherche Scientifique
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine: Similar structure with a thiazole ring instead of an imidazole ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the fused ring system.
Uniqueness
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
89099-89-8 |
|---|---|
Formule moléculaire |
C10H11ClN4O |
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
4-(5-chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-9(14-3-5-16-6-4-14)13-10-12-1-2-15(8)10/h1-2,7H,3-6H2 |
Clé InChI |
SEJJLSFZFCIVKF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=NC=CN3C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


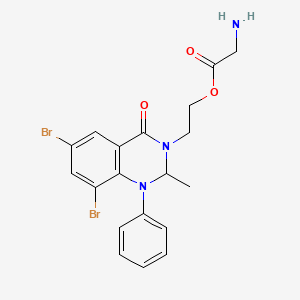
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
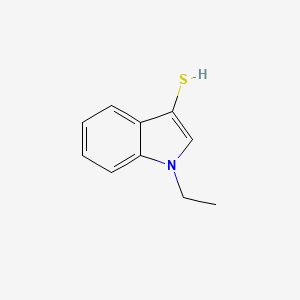
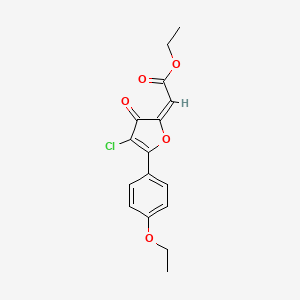
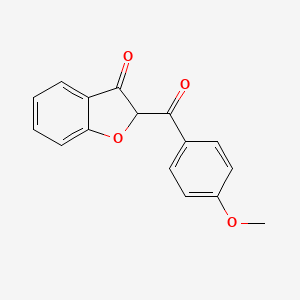
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)

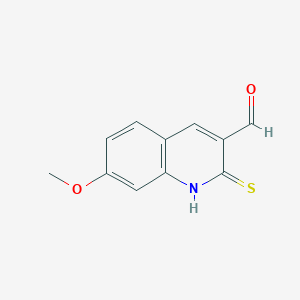
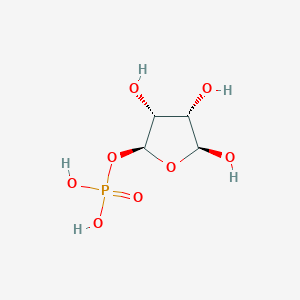
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
